molecular formula C5H8ClF2N B1434332 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride CAS No. 1630906-91-0

1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride

Cat. No. B1434332
M. Wt: 155.57 g/mol
InChI Key: LMRKLQUKVUWQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride (DFASPH) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a relatively new compound, first synthesized in 2013, and has been studied for its potential applications in a variety of fields, including biochemistry and physiology.

Scientific Research Applications

Synthesis of Novel Compounds

1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride is involved in the synthesis of various novel compounds. Researchers have reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro variants. These syntheses utilize efficient sequences and are significant for drug discovery, enabling the creation of libraries or individual compounds on a preparative scale (Guerot et al., 2011).

Development of Azaspirocycles

The compound has been used in the diversity-oriented synthesis of azaspirocycles. These syntheses involve multicomponent condensation processes that yield functionalized pyrrolidines, piperidines, and azepines. These structures are crucial in chemistry-driven drug discovery (Wipf et al., 2004).

Bioorthogonal Chemistry

In bioorthogonal chemistry, hydrophilic azaspiroalkenes, including azaspiro[2.3]hex-1-ene and azaspiro[2.4]hept-1-ene, have been synthesized. These compounds show increased water solubility and reactivity in photoinduced tetrazole-alkene cycloaddition reactions. Such azaspiroalkenes are used in protein engineering in both E. coli and mammalian cells (An et al., 2018).

Creation of Structurally Unique Amino Acids

The compound is instrumental in the synthesis of unique amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids are added to the family of sterically constrained amino acids, useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Photoredox-Catalyzed Reactions

1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride has been used in photoredox-catalyzed intramolecular difluoromethylation reactions. This process involves tandem cyclization/dearomatization to produce difluoromethylated compounds with potential applications in medicinal chemistry (Zhang et al., 2016).

properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.3]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N.ClH/c6-5(7)1-4(5)2-8-3-4;/h8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRKLQUKVUWQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(F)F)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride

CAS RN

1630906-91-0
Record name 1,1-difluoro-5-azaspiro[2.3]hexane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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